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Compound of Interest

2-Methyl-2-(4-morpholinyl)-1-
Compound Name:

propanol
CAS No.: 858197-58-7
Cat. No.: B1384828

Get Quote

Executive Summary: The Morpholine Advantage

In modern medicinal chemistry, the morpholine ring (1,4-oxazinane) is not merely a structural
filler; it is a privileged scaffold that solves specific pharmacokinetic (PK) bottlenecks.[1][2]
Unlike its piperidine analog, the morpholine ring incorporates an oxygen atom at the 4-position,
which reduces the basicity of the nitrogen (pKa ~8.3 vs. ~11.0 for piperidine).

This electronic modulation is critical for drug development professionals for three reasons:
o Metabolic Stability: It blocks rapid oxidative metabolism often seen with more basic amines.

o Solubility/Permeability Balance: The ether oxygen acts as a hydrogen bond acceptor,
improving aqueous solubility without excessively compromising the lipophilicity required for
membrane permeability (LogP modulation).

» Target Binding: The chair conformation allows the oxygen atom to participate in directional
hydrogen bonding within kinase ATP-binding pockets.
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Section 1: Oncology - Dual PIBKImTOR Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway
is a primary driver in resistant cancers, particularly non-small cell lung cancer (NSCLC) and
triple-negative breast cancer (TNBC). First-generation inhibitors often failed due to feedback
loops where inhibiting mMTORCL1 led to PI3K reactivation.

Novel Application: Recent derivatives, specifically morpholinopyrimidine-5-carbonitriles and
morpholine-substituted tetrahydroquinolines, have emerged as potent dual inhibitors.

Mechanism of Action

These compounds function as ATP-competitive inhibitors. The morpholine moiety mimics the
interaction of the ATP adenine ring's phosphate-binding region. Specifically, the morpholine
oxygen forms a critical hydrogen bond with the hinge region amino acids (e.g., Val851 in
PI3Ka), anchoring the molecule.

Case Study Data (Compound 10e & 12b): Recent studies (2024-2025) have isolated specific
analogs with nanomolar potency.

Compound Class Target Cell Line IC50 (pM) Mechanism Note

Induces apoptosis via
A549 (Lung) 0.033 £ 0.003 G2/M arrest; superior
to Everolimus in vitro.

Tetrahydroquinoline-

morpholine (10e)

. . Potent PI3Ka/p/d
Morpholinopyrimidine

(12b) Leukemia SR 0.10£0.01 inhibition; blocks Akt
phosphorylation.
o Clinical benchmark
Reference (Buparlisib)  Broad Spectrum ~0.05-0.10

(pan-PI3K inhibitor).

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR cascade and the precise intervention
point of morpholine-based dual inhibitors.
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Figure 1: Dual inhibition mechanism where morpholine derivatives block ATP binding sites on
both PI3K and mTOR proteins, preventing downstream proliferation signaling.[3][4]

Section 2: Antimicrobial Resistance - The Adjuvant
Strategy

Beyond direct killing, novel morpholines are being engineered as Efflux Pump Inhibitors (EPIs).
Multi-drug resistant (MDR) bacteria, such as S. aureus (MRSA) and K. aerogenes, utilize
AcrAB-TolC efflux pumps to eject antibiotics before they reach lethal concentrations.

The Innovation: Morpholine-containing 5-arylideneimidazolones have shown the ability to bind
to the AcrB transporter protein. They do not kill the bacteria directly but "re-sensitize" resistant
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strains to standard antibiotics like oxacillin and ciprofloxacin.
e Mechanism: Steric occlusion of the efflux channel.
o Result: Intracellular accumulation of the partner antibiotic.

o Key Finding: Compound 15 (phenylbenzylidene derivative) reduced Oxacillin MIC values in
MRSA strains by up to 8-fold.

Section 3: Validated Experimental Protocols

As a senior scientist, relying on robust, reproducible protocols is non-negotiable. Below are the
standardized workflows for synthesis and biological validation.

Protocol A: Synthesis via Buchwald-Hartwig Amination

Obijective: Efficient C-N bond formation to attach the morpholine ring to an aryl halide core.
Reagents:

o Aryl Halide (1.0 equiv)[5]

Morpholine (1.2 equiv)

Catalyst: Pd2(dba)3 (2 mol%) or RuPhos Pd G3

Ligand: BINAP or Xantphos (if using Pd2(dba)3)

Base: NaOtBu (1.4 equiv)

Solvent: Toluene or Dioxane (Anhydrous)
Step-by-Step Workflow:

 Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon for 15 mins. Why: Pd
catalysts are sensitive to O2 oxidation.

e Loading: Add Pd source, Ligand, and Base. Purge again.
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» Substrate Addition: Add Aryl Halide and Morpholine via syringe. Add solvent.
» Reaction: Heat to 100°C for 12-18 hours.

e Stop/Go Check: Perform TLC after 4 hours. If <20% conversion, check solvent dryness or
catalyst quality.

o Workup: Cool to RT, filter through Celite (removes Pd), concentrate, and purify via flash
chromatography (Hexane/EtOAc).

Start: Aryl Halide Catalyst Prep Heat 100°C TLC Check Conversion >50% _ |[INeE [N =1
+ Morpholine (Pd source + Ligand) (12-18h, Argon) Conversion <50% (4h) gl <& Purification

Click to download full resolution via product page

Figure 2: Optimized Buchwald-Hartwig amination workflow for morpholine attachment.

Protocol B: In Vitro PI3K Kinase Assay

Objective: Quantify the inhibitory potency (IC50) of the synthesized compound.
Methodology: Use a fluorescence polarization (FP) or TR-FRET assay kit (e.g., ADP-GIlo).

o Enzyme Prep: Dilute recombinant PI3Ka enzyme in kinase buffer (50 mM HEPES pH 7.5, 3
mM MgCI2, 1 mM EGTA).

o Compound Addition: Add synthesized morpholine derivative (serially diluted in DMSO) to the
plate.

o Substrate Initiation: Add PIP2 substrate (50 uM) and ATP (10 uM).
e Incubation: Incubate at RT for 60 minutes. Why: Allows phosphorylation of PIP2 to PIP3.

o Detection: Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP. Then
add Kinase Detection Reagent to convert ADP to light.
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e Analysis: Measure luminescence. Plot RLU vs. log[concentration] to derive IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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